1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol
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Overview
Description
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13FO3 and a molecular weight of 200.21 g/mol . This compound is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanol moiety. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-3,6-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Chemical Reactions Analysis
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 would yield 1-(2-fluoro-3,6-dimethoxyphenyl)ethanone .
Scientific Research Applications
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by the presence of the fluoro and methoxy groups . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(2,3-Dimethoxyphenyl)ethanol: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol: The position of the methoxy groups is different, which can influence the compound’s properties and interactions.
The presence of the fluoro group in this compound makes it unique, as it can significantly alter the compound’s electronic properties and reactivity compared to its non-fluorinated analogs .
Properties
CAS No. |
783342-05-2 |
---|---|
Molecular Formula |
C10H13FO3 |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-(2-fluoro-3,6-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13FO3/c1-6(12)9-7(13-2)4-5-8(14-3)10(9)11/h4-6,12H,1-3H3 |
InChI Key |
CPFFFJKAGSQKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)OC)OC)O |
Origin of Product |
United States |
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